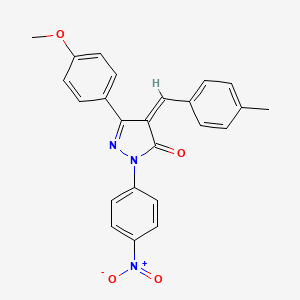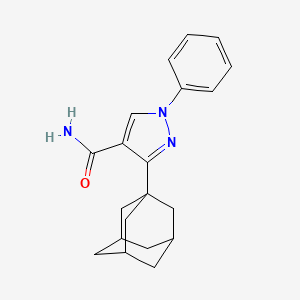![molecular formula C15H16N2O3S2 B5377394 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as ATS, is a chemical compound that has been studied for its potential applications in scientific research. ATS belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been studied for its potential to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
Wirkmechanismus
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX by N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in lab experiments is its low toxicity. It has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One direction is to further investigate its mechanism of action and its potential to inhibit cancer stem cells. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation-related disorders. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could increase its potential for use in vivo.
Synthesemethoden
The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves the reaction between 4-aminobenzenesulfonyl chloride and 2-thiopheneacetyl chloride in the presence of allylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide obtained by this method is around 60%.
Eigenschaften
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h2-8,10,16H,1,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUGHUHYGYVKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)

![2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
